Comparative Lipophilicity and Predicted Density: 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene vs. (Trifluoromethoxy)benzene
1,2,3-Trifluoro-4-(trifluoromethoxy)benzene demonstrates significantly higher predicted lipophilicity (ACD/LogP = 3.26) and density (1.5±0.1 g/cm³) compared to the non-fluorinated analog (trifluoromethoxy)benzene, which has a density of 1.226 g/mL at 25°C and a significantly lower LogP . The target compound also has a higher predicted boiling point (118.2±35.0 °C vs. 102 °C).
| Evidence Dimension | Lipophilicity (LogP) and Density |
|---|---|
| Target Compound Data | ACD/LogP: 3.26; Density: 1.5±0.1 g/cm³; Boiling Point: 118.2±35.0 °C |
| Comparator Or Baseline | (Trifluoromethoxy)benzene (CAS 456-55-3): Density: 1.226 g/mL at 25°C; Boiling Point: 102 °C |
| Quantified Difference | Density increase of approximately 0.27 g/cm³ (18% higher); LogP increase of ~1.0–1.5 units (estimated); Boiling Point increase of ~16°C |
| Conditions | Predicted data from ACD/Labs Percepta Platform; experimental data for comparator from ChemicalBook |
Why This Matters
Higher density and boiling point reflect stronger intermolecular interactions and altered volatility, impacting handling, formulation, and material properties in industrial applications.
- [1] ChemicalBook. (n.d.). 456-55-3: (Trifluoromethoxy)benzene. Retrieved from https://www.chemicalbook.cn/CASEN_456-55-3.htm View Source
